1-(benzenesulfonyl)-4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
4-Bromo-7-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 7th position, and a phenylsulfonyl group attached to the nitrogen atom of the pyrrolo[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method involves the bromination of 7-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The phenylsulfonyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in the presence of a suitable solvent like tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of various substituted pyrrolopyridines.
Oxidation and Reduction: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-7-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or signaling pathways. The bromine and phenylsulfonyl groups can interact with biological targets, leading to the modulation of their activity. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrazole
- 7-Methyl-1H-pyrrolo[2,3-c]pyridine
- 1-(Phenylsulfonyl)-1H-pyrrole
Uniqueness
4-Bromo-7-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the phenylsulfonyl group enhances its stability and solubility. The methyl group at the 7th position also influences its electronic properties, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C14H11BrN2O2S |
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Molecular Weight |
351.22 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-7-methylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-14-12(13(15)9-16-10)7-8-17(14)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
NAVGDMJWFKGCJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1N(C=C2)S(=O)(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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